molecular formula C22H17N3O2 B1208652 (5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester

(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester

Cat. No.: B1208652
M. Wt: 355.4 g/mol
InChI Key: AKCPGFVZRKPWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester is an ethyl ester and an organic heteropentacyclic compound.

Scientific Research Applications

  • Synthesis and Structural Studies : A study by Şahin et al. (2014) discusses the synthesis and structural analysis of similar compounds, focusing on the properties and characteristics observed through various techniques like X-ray diffraction, IR, and NMR spectroscopy (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

  • Chemical Synthesis and Modification : Domon et al. (2001) and Soukri et al. (2000) explored the synthesis of novel derivatives related to this compound using techniques like microwave irradiation to improve reaction efficiency (Domon, Coeur, Grélard, Thiéry, & Besson, 2001); (Soukri, Guillaumet, Besson, Aziane, Aadil, Essassi, & Akssira, 2000).

  • Applications in Medicinal Chemistry : Research by Hu et al. (2008) focused on the antitumor activity of compounds synthesized from anthracene derivatives, indicating potential applications in developing new antitumor agents (Hu, Dong, Xie, & Huang, 2008).

  • Exploration of Biological Activities : Gouda et al. (2010) synthesized and evaluated new anthraquinone derivatives incorporating pyrazole moiety for antimicrobial activities, indicating the potential biological applications of these compounds (Gouda, Berghot, Shoeib, & Khalil, 2010).

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaen-10-yl)acetate

InChI

InChI=1S/C22H17N3O2/c1-2-27-20(26)13-25-19-10-6-5-9-16(19)21-22(25)24-18-12-15-8-4-3-7-14(15)11-17(18)23-21/h3-12H,2,13H2,1H3

InChI Key

AKCPGFVZRKPWCP-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC5=CC=CC=C5C=C4N=C31

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC5=CC=CC=C5C=C4N=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
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(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
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(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
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(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
Reactant of Route 6
(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester

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